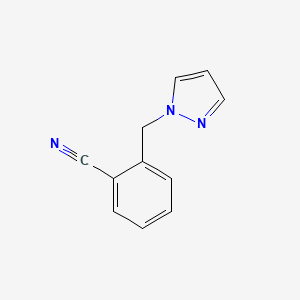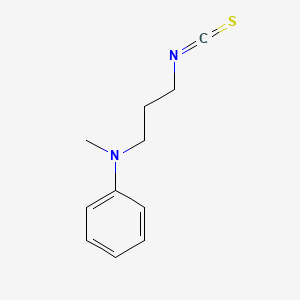
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid
Overview
Description
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid, also known as 5-bromo-2-cyano-3-difluoro-methylphenylacetic acid (5-Br-2-CN-3-F2MPAA), is a synthetic organic compound with a variety of applications in scientific research. It is a brominated derivative of the phenylacetic acid family, and has been used as a reagent in a variety of organic synthesis reactions. It is also used in the synthesis of various pharmaceuticals, drugs and other compounds.
Scientific Research Applications
5-Br-2-CN-3-F2MPAA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as well as in the synthesis of various pharmaceuticals, drugs and other compounds. In addition, it has been used as a ligand in the synthesis of organometallic complexes, and as a catalyst in the synthesis of polymers. Furthermore, it has been used in the synthesis of fluorinated polymers, and in the synthesis of polymers with improved physical and chemical properties.
Mechanism of Action
The mechanism of action of 5-Br-2-CN-3-F2MPAA is not fully understood. However, it is believed that the bromine atom in the molecule functions as a nucleophile, and reacts with the substrate to form a covalent bond. This reaction is believed to be the driving force behind the various synthetic reactions that 5-Br-2-CN-3-F2MPAA is used in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-2-CN-3-F2MPAA are not well understood. However, it is known that the compound is not toxic, and does not appear to have any adverse effects on the body. Furthermore, it is believed to be non-mutagenic, and does not appear to interfere with the normal functioning of the body.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Br-2-CN-3-F2MPAA in laboratory experiments include its ease of use, low cost, and the fact that it is non-toxic. Furthermore, it can be used in a variety of solvent systems, and is not affected by the presence of other chemicals. The main limitation of using 5-Br-2-CN-3-F2MPAA is that its mechanism of action is not fully understood, and therefore its use in certain reactions may be unpredictable.
Future Directions
Future research directions for 5-Br-2-CN-3-F2MPAA include further investigation into its mechanism of action, as well as its potential applications in various synthetic reactions. In addition, further research could be conducted into its potential use as a ligand in the synthesis of organometallic complexes, and its potential use as a catalyst in the synthesis of polymers. Furthermore, further research could be conducted into its potential use in the synthesis of fluorinated polymers, and its potential use in the synthesis of polymers with improved physical and chemical properties. Finally, further research could be conducted into the biochemical and physiological effects of 5-Br-2-CN-3-F2MPAA.
properties
IUPAC Name |
2-[5-bromo-2-cyano-3-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-6-1-5(2-9(15)16)8(4-14)7(3-6)10(12)13/h1,3,10H,2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPQHRGOHKWDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)C#N)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)



![3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416338.png)
![[6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416339.png)
![1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1416340.png)

![4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1416342.png)


![1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid](/img/structure/B1416347.png)

![6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1416350.png)